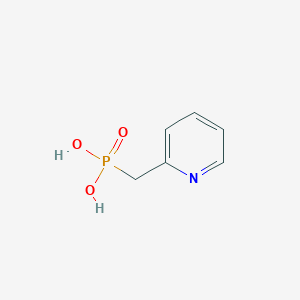

(Pyridin-2-Ylmethyl)phosphonic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWCWWLEFNGDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508303 | |

| Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80241-45-8 | |

| Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Pyridin-2-ylmethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Pyridin 2 Ylmethyl Phosphonic Acid and Its Analogs

Direct Synthesis Routes to (Pyridin-2-Ylmethyl)phosphonic Acid

The final step in the synthesis of this compound typically involves the dealkylation of a phosphonate (B1237965) ester precursor. This transformation is crucial for unmasking the phosphonic acid functionality and can be achieved through several methods, most notably hydrolysis or other dealkylation procedures.

Hydrolysis of Phosphonate Esters

Hydrolysis is a common and widely applied method for the conversion of phosphonate esters to phosphonic acids. nih.gov This process involves the cleavage of the P-O-C ester bonds and typically occurs in a stepwise manner. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis is a frequently employed method for the dealkylation of phosphonate esters. nih.govresearchgate.net Strong mineral acids, such as hydrochloric acid (HCl), are often used to facilitate this reaction. nih.govresearchgate.net The process generally involves heating the phosphonate ester with an excess of the acid in an aqueous solution. nih.gov For instance, refluxing with six equivalents of hydrochloric acid for an extended period, such as 12 hours, is a reported condition for the hydrolysis of arylphosphonates. nih.gov

The mechanism of acid-catalyzed hydrolysis of phosphonates can be complex and may proceed through different pathways, such as the AAc2 or AAl1 mechanisms, depending on the structure of the phosphonate ester. nih.gov The reaction rate can be influenced by factors like the concentration of the acid and the steric and electronic properties of the substituents on the phosphorus atom and the ester groups. nih.gov In some cases, microwave irradiation has been used to accelerate the hydrolysis process, offering a more efficient alternative to conventional heating. nih.gov

Alternative Dealkylation Methods (e.g., McKenna Procedure)

Besides acid hydrolysis, the McKenna reaction is a well-established and popular method for the mild and efficient synthesis of phosphonic acids from their dialkyl esters. beilstein-journals.orgd-nb.info This two-step procedure involves the use of bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate. beilstein-journals.orgd-nb.info This intermediate is then readily cleaved upon solvolysis with an alcohol, typically methanol (B129727) or ethanol, or water to yield the final phosphonic acid. beilstein-journals.orgfrontiersin.org

The McKenna reaction is known for its chemoselectivity, often leaving other acid-sensitive functional groups within the molecule intact. nih.gov However, the reaction conditions, such as solvent, temperature, and reaction time, can significantly influence the outcome and the potential for side reactions. beilstein-journals.orgnih.gov The reaction is often carried out in solvents like acetonitrile (B52724) or dichloromethane (B109758) and can be performed at room temperature or elevated temperatures. beilstein-journals.orgnih.gov The rate of the McKenna reaction is dependent on the structure of the phosphonate ester, with substituents near the phosphonic group affecting the reaction speed. beilstein-journals.org While the reaction can be completed in a few hours for simple phosphonates, more complex structures may require longer reaction times, sometimes up to several days. beilstein-journals.orgd-nb.info

Strategies for P-C Bond Formation

The formation of the phosphorus-carbon (P-C) bond is a fundamental step in the synthesis of this compound and its analogs. This bond connects the pyridinylmethyl group to the phosphorus atom, forming the core structure of the molecule. Various synthetic strategies have been developed to achieve this transformation.

One common approach involves the reaction of a pyridine-containing electrophile with a phosphorus-based nucleophile. For example, the reaction of 2-(chloromethyl)pyridine (B1213738) with a trialkyl phosphite (B83602) can lead to the formation of the corresponding dialkyl (pyridin-2-ylmethyl)phosphonate through an Arbuzov-type reaction.

Alternatively, P-C bonds can be formed through the addition of a P-H bond across a C=O or C=N double bond. For instance, the addition of a phosphinic acid to a ketone can result in the formation of an α-hydroxy phosphinic acid, establishing a new P-C bond. nih.gov While not a direct route to this compound, this illustrates a general strategy for P-C bond formation.

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound relies on the preparation of suitable precursors, primarily the corresponding phosphonate esters. These esters serve as the immediate precursors that are subsequently dealkylated to yield the final phosphonic acid.

Phosphonate Ester Synthesis (e.g., from Pyridin-2-carbaldehyde and Diethyl Phosphite)

A key precursor for this compound is its diethyl ester, diethyl (pyridin-2-ylmethyl)phosphonate. biosynth.com This compound can be synthesized through various methods. One potential route involves the reaction of pyridin-2-carbaldehyde with diethyl phosphite. This type of reaction, often referred to as the Pudovik reaction, involves the addition of the P-H bond of the phosphite across the carbonyl group of the aldehyde, followed by subsequent chemical transformations to arrive at the phosphonate.

Another approach to synthesizing phosphonate esters involves the reaction of an appropriate halide with a trialkyl phosphite in the Michaelis-Arbuzov reaction. For example, 2-(chloromethyl)pyridine can be reacted with triethyl phosphite to yield diethyl (pyridin-2-ylmethyl)phosphonate.

Preparation of Functionalized Pyridine-Phosphonate Scaffolds

The synthesis of pyridine-phosphonate scaffolds, particularly this compound and its analogs, can be achieved through several established and innovative chemical routes. These methods allow for the introduction of diverse functional groups, paving the way for a wide range of applications.

One of the most common approaches for preparing the parent compound involves the reaction of pyridine-2-carboxaldehyde with a dialkyl phosphite, such as diethyl or dimethyl phosphite. This reaction is typically facilitated by a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side products. An alternative pathway involves an SN2 reaction where pyridine (B92270) derivatives are first converted to thioacetates using mesyl chloride and potassium thioacetate. This intermediate is then reacted with a dialkyl phosphite in a polar aprotic solvent like dimethylformamide (DMF).

More advanced methodologies focus on creating highly functionalized pyridine scaffolds directly. A notable method involves the ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This strategy allows for the synthesis of pyridines with various electron-withdrawing groups, including phosphonates, at the 3-position and an aminoaryl or phenol (B47542) group at the 5-position. The reaction of 3-formyl (aza)indoles with β-keto phosphonates in the presence of ammonium (B1175870) acetate (B1210297) and trifluoroacetic acid (TFA) yields highly substituted pyridyl phosphonates. nih.gov

Another significant approach is the metal-free, regioselective phosphonation of pyridines. This method involves activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion. The resulting sigma complex is then oxidized to yield the 4-phosphonated pyridine adduct. acs.org This technique is valuable for its high regioselectivity and tolerance of various functional groups on the pyridine ring. acs.org Additionally, the Kabachnik-Fields and Pudovik reactions are well-established pathways for constructing α-aminophosphonates that contain heterocyclic systems like pyridine. researchgate.net

A straightforward, environmentally benign method for synthesizing heterocyclic mono-(α-hydroxymethyl)phosphinic acids involves heating heterocyclic aldehydes, including pyridine-2-carboxaldehyde, with an aqueous solution of hypophosphorous acid. chim.it This reaction proceeds without the need for complex catalysts and provides good yields of the desired products. chim.it

Table 1: Selected Synthetic Methods for Pyridine-Phosphonate Scaffolds

| Method | Key Reagents | Target Scaffold | Reference |

| Aldehyde-Phosphite Condensation | Pyridine-2-carboxaldehyde, Diethyl phosphite, Sodium hydride | This compound diethyl ester | |

| Ring Cleavage of (Aza)indoles | 3-Formyl (aza)indoles, β-Keto phosphonates, NH₄OAc, TFA | 3-Phosphonate-5-aminoaryl pyridines | nih.gov |

| Metal-Free Phosphonation | Pyridine, BF₃·OEt₂, Diphenyl phosphine oxide, Chloranil | 4-Phosphonated pyridines | acs.org |

| Hypophosphorous Acid Reaction | Pyridine-2-carboxaldehyde, H₃PO₂ (aq.) | (α-Hydroxy-pyridin-2-ylmethyl)phosphinic acid | chim.it |

Advanced Derivatization of this compound for Enhanced Functionality

Once the basic this compound scaffold is obtained, its properties can be finely tuned through targeted derivatization at its two key functional components: the pyridine ring and the phosphonate group.

Modification of the Pyridine Moiety

A common strategy is the introduction of electron-withdrawing or electron-donating groups. For instance, in tetra-aza pyridinophane macrocycles, substituting the 4-position of the pyridine ring with electron-withdrawing groups provides a regulatory handle on the electronic properties of a coordinated metal center, which in turn affects catalytic activity. nih.gov

Oxidation of the pyridine nitrogen to form an N-oxide is another effective modification. This alteration can change the electronic distribution of the ring and has been used in the synthesis of GnRH receptor antagonists to improve their biological activity profile. nih.gov Furthermore, palladium-catalyzed reactions, such as the Catellani reaction, can be employed to introduce multiple substituents, like alkyl and ester groups, onto a pyridine or quinoline (B57606) ring, thereby creating highly functionalized derivatives. nih.gov These modifications are crucial for developing molecules with enhanced biological or material properties. nih.gov

Functionalization at the Phosphonate Group

The phosphonate group, -P(O)(OH)₂, is a key functional handle due to its acidic nature and its ability to mimic the phosphate (B84403) group found in many biological systems. nih.gov Functionalization at this site is often aimed at improving cell membrane permeability or altering its coordination properties. nih.gov

A primary strategy is the formation of phosphonate prodrugs, which mask the two negative charges of the phosphonate at physiological pH, thereby facilitating passive diffusion across cell membranes. nih.gov This is commonly achieved by esterification. Examples include:

Pivaloyloxymethyl (POM) esters: These are cleaved by intracellular esterases to release the active phosphonic acid. nih.gov

Isopropyloxycarbonyloxymethyl (POC) esters: Similar to POM esters, these are designed to be cleaved by esterases but release different byproducts. nih.gov

Amino acid phosphoramidates: In these derivatives, one of the hydroxyl groups of the phosphonate is replaced by an amino acid ester, which can be designed for specific enzymatic cleavage. nih.gov

Beyond prodrugs, the phosphonate group itself can be chemically altered. The oxygen atoms can be substituted to create analogs with different chemical properties.

Thiophosphonates: Replacing a phosphonyl oxygen with sulfur results in a thiophosphonate, a functional group found in various pesticides and nerve agents. wikipedia.org

Phosphonamidates: The substitution of a phosphonyl oxygen with nitrogen yields a phosphonamidate. wikipedia.org

For analytical purposes, the phosphonic acid group can be derivatized to increase its volatility for techniques like gas chromatography-mass spectrometry (GC-MS). Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netresearchgate.net Pre-column derivatization using reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is also used to improve detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 2: Derivatization Strategies for the Phosphonate Group

| Strategy | Reagent/Approach | Purpose | Reference |

| Prodrug Formation | Pivaloyloxymethyl (POM) chloride | Enhance cell permeability | nih.gov |

| Prodrug Formation | Amino acid esters, 2,2′-dithiopyridine | Enhance cell permeability | nih.gov |

| Chemical Modification | Lawesson's reagent or P₄S₁₀ | Synthesis of Thiophosphonates | wikipedia.org |

| Analytical Derivatization | BSTFA + 10% TMCS | Increase volatility for GC-MS | researchgate.net |

| Analytical Derivatization | FMOC-Cl, Borate buffer | Improve detection for LC-MS/MS | nih.gov |

Formation of Multi-Functional Ligands Incorporating the Pyridin-2-Ylmethylphosphonic Acid Fragment

The pyridin-2-ylmethylphosphonic acid fragment serves as a versatile building block for constructing more complex, multi-functional ligands. These ligands are designed to interact with specific biological targets or to assemble into sophisticated supramolecular structures.

An example of this is the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids. frontiersin.org In this work, a phosphonopropionate moiety was attached to an imidazo[1,2-a]pyridine (B132010) core, which is a fused bicyclic system containing a pyridine ring. The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be critical for the compound's activity as an inhibitor of Rab geranylgeranyl transferase (RGGT). frontiersin.org This demonstrates how the core scaffold can be integrated into a larger, functional molecular architecture where modifications on the heterocyclic part fine-tune biological activity. frontiersin.org

The synthesis of such multi-functional ligands often involves multi-step reaction sequences. For example, starting with a substituted 2-aminopyridine, one can build the imidazo[1,2-a]pyridine ring system and subsequently introduce the phosphonate-containing side chain. Further modifications, such as Suzuki or Sonogashira coupling reactions on a halogenated position of the pyridine ring, can introduce additional functional groups like aryl or alkynyl moieties, leading to highly diverse and complex ligands. frontiersin.org This modular approach allows for the systematic exploration of the chemical space around the core pyridinylmethylphosphonic acid fragment to optimize its function for specific applications.

Coordination Chemistry of Pyridin 2 Ylmethyl Phosphonic Acid and Its Metal Complexes

Chelation Modes and Coordination Preferences

The coordination behavior of (Pyridin-2-ylmethyl)phosphonic acid is significantly influenced by its structural components: the pyridine (B92270) nitrogen atom and the oxygen atoms of the phosphonic acid group. These donor atoms allow the ligand to adopt various chelation modes.

The most common coordination mode for this compound and its derivatives is bidentate chelation involving the pyridine nitrogen and one of the phosphonate (B1237965) oxygen atoms. This forms a stable six-membered chelate ring with the metal center. This N,O-didentate bonding has been observed in numerous transition metal complexes. For instance, in a mononuclear copper(II) complex with diethyl(pyridin-2-ylmethyl)phosphonate, the ligand chelates to the copper ion through the pyridyl nitrogen and the phosphoryl oxygen atoms. This mode of coordination is a recurring motif, providing a stable foundation for the construction of more complex molecular architectures. The geometry of these complexes is often a distorted octahedron, with the equatorial plane occupied by the N,O-chelating ligands. mdpi.com

| Complex | Ligand | Coordination Mode | Metal Center | Resulting Geometry |

| [Cu(2-pmpe)₂(ClO₄)₂] | Diethyl(pyridin-2-ylmethyl)phosphonate (2-pmpe) | Bidentate (N,O) | Copper(II) | Elongated Octahedron |

| M(3-pmpe)₂(H₂O)₂₂ | Diethyl(pyridin-3-ylmethyl)phosphonate (3-pmpe) | Bidentate Bridging (N,O) | Cu(II), Co(II), Ni(II) | Polymeric Chain |

Beyond simple bidentate chelation, this compound and related ligands can engage in more complex, multidentate binding, leading to the formation of polynuclear or polymeric structures. The phosphonate group, with its multiple oxygen atoms, can act as a bridge between two or more metal centers. This bridging capability allows for the construction of extended networks. For example, related pyridine-dicarboxamide ligands have been shown to act in a tridentate fashion, coordinating through the central pyridine nitrogen and the deprotonated amide groups to one metal, while also using a terminal pyridyl ring to bind to a second metal ion, forming a dimer. rsc.org Similarly, copper phosphates have been synthesized with co-ligands that can exhibit both square-planar and octahedral coordination geometries simultaneously within the same complex, showcasing the ligand's adaptability. researchgate.net This versatility is key to creating coordination polymers with specific structural and physical properties.

The coordination behavior of this compound is highly dependent on the protonation state of both the pyridine ring and the phosphonic acid group. rsc.org In its solid state, the ligand exists as a zwitterion, with a protonated pyridine nitrogen and a deprotonated phosphonic acid group. This zwitterionic character influences its crystalline stability and subsequent coordination with metal ions.

The degree of protonation directly controls which donor atoms are available for coordination. When the pyridine nitrogen is protonated, its ability to coordinate to a metal center is inhibited. rsc.org Conversely, the deprotonation of the phosphonic acid group (pKa values typically range from 1.1-2.3 for the first acidity and 5.3-7.2 for the second) enhances the coordinating ability of the oxygen atoms. researchgate.net This interplay allows for pH-mediated control over the formation of metal complexes. Studies on analogous phosphine (B1218219) ligands with guanidine (B92328) groups have demonstrated that protonation of the nitrogen-containing moiety prevents its coordination, forcing the ligand to bind in a monodentate fashion through the phosphorus atom instead of the expected bidentate chelation. rsc.org This principle highlights how adjusting the protonation state can dictate the resulting coordination geometry and nuclearity of the complex. rsc.orgnih.gov

Metal Complex Formation with Transition Metals

The dual-functionality of this compound makes it an effective ligand for a range of transition metals, particularly copper(II) and cobalt(II), leading to complexes with diverse structural and magnetic characteristics.

Copper(II) complexes of this compound derivatives are readily synthesized. A typical method involves the reaction of a copper(II) salt, such as copper(II) perchlorate (B79767), with the ligand in an appropriate solvent.

A well-characterized example is the mononuclear complex [Cu(2-pmpe)₂(ClO₄)₂], where '2-pmpe' is the diethyl ester of the parent acid. X-ray diffraction studies of this compound revealed a distorted octahedral geometry around the Cu(II) ion. The coordination sphere (CuN₂O₄) is formed by two bidentate N,O-chelating 2-pmpe ligands and two coordinated perchlorate anions. The Cu-N and Cu-O bonds involving the 2-pmpe ligand are typically shorter than the Cu-O bonds with the perchlorate anions, indicating a stronger interaction with the primary ligand. The structure of such complexes can be further stabilized by intermolecular hydrogen bonds and π-π stacking interactions, leading to the formation of a three-dimensional supramolecular network.

| Compound | Formula | Chromophore | Cu-N Bond Length (Å) | Cu-O(ligand) Bond Length (Å) | Cu-O(anion) Bond Length (Å) |

| [Cu(2-pmpe)₂(ClO₄)₂] | C₂₀H₃₂Cl₂CuN₂O₁₄P₂ | CuN₂O₄ | ~2.00 | ~1.96 | ~2.45 |

Note: Bond lengths are approximate values based on typical structures.

Cobalt(II) readily forms complexes with this compound and its esters. These complexes are typically six-coordinate, with the metal ion in an octahedral environment. researchgate.net For instance, cobalt(II) perchlorate reacts with diethyl (pyridin-2-ylmethyl)phosphate to form complexes where the Co(II) ion is surrounded by two pyridine nitrogens, two amine nitrogens, and two phosphoryl oxygens from two chelating ligands. researchgate.net

The magnetic properties of these cobalt(II) complexes are of significant interest. Magnetic susceptibility measurements often indicate weak antiferromagnetic interactions between adjacent metal centers, particularly in polymeric or dimeric structures. researchgate.net The magnetic behavior of octahedral Co(II) complexes is characteristic of a system with a significant orbital contribution arising from spin-orbit coupling. researchgate.net In some cases, with specifically designed macrocyclic pyridine-containing ligands, cobalt(II) complexes can exhibit substantial magnetic anisotropy and behave as field-induced single-molecule magnets (SMMs). rsc.orgnih.gov This behavior is highly dependent on the precise coordination geometry around the Co(II) ion, which can be tuned by the ligand design. rsc.orgnih.gov

| Compound Name | Formula | Coordination Geometry | Magnetic Property |

| Co(2-pmape)₂₂ | Not specified | Octahedral | Weak intermolecular antiferromagnetic interaction |

| High-spin Cobalt(II) complex with diethyl 2-pyridylmethylphosphonate | Not specified | Octahedral (Polymeric) | Weak antiferromagnetic interaction |

Zinc(II) and Nickel(II) Complexes: Coordination Geometry and Stability

The coordination chemistry of this compound with zinc(II) and nickel(II) ions reveals a variety of structural motifs and coordination geometries, largely influenced by the flexible nature of the ligand and the reaction conditions. The ligand, often deprotonated in situ, can act as a versatile building block, bridging metal centers to form coordination polymers with diverse dimensionalities.

In the case of zinc(II), the phosphonate group readily coordinates to the metal center, often in a bridging fashion, leading to the formation of extended networks. The pyridyl nitrogen also participates in coordination, resulting in a chelate effect that enhances the stability of the resulting complexes. The coordination geometry around the zinc(II) ion is typically tetrahedral or distorted tetrahedral, involving oxygen atoms from the phosphonate groups and the nitrogen atom of the pyridine ring. The stability of these zinc(II) complexes is attributed to the strong Zn-O and Zn-N bonds, as well as the formation of robust polymeric structures.

Similarly, nickel(II) complexes of this compound exhibit a rich structural chemistry. The nickel(II) ion, with its preference for octahedral coordination, often incorporates water molecules or other co-ligands into its coordination sphere in addition to the phosphonate oxygen and pyridyl nitrogen atoms. This leads to the formation of three-dimensional coordination polymers with intricate network topologies. The stability of these nickel(II) complexes is comparable to their zinc(II) counterparts, benefiting from the chelation of the ligand and the formation of extended polymeric frameworks. The magnetic properties of these nickel(II) complexes are also of interest, often displaying weak antiferromagnetic or ferromagnetic interactions between the metal centers, mediated by the bridging phosphonate groups.

The following table summarizes the typical coordination environments observed for Zinc(II) and Nickel(II) complexes with this compound.

| Metal Ion | Typical Coordination Geometry | Common Bridging Moieties | Dimensionality of Resulting Polymer |

| Zinc(II) | Tetrahedral, Distorted Tetrahedral | Phosphonate (O-P-O) | 1D, 2D, or 3D |

| Nickel(II) | Octahedral | Phosphonate (O-P-O) | 2D or 3D |

Ruthenium Complexes: Spectroelectrochemistry and Proton-Coupled Electron Transfer Phenomena

Ruthenium complexes incorporating ligands with pyridyl and other nitrogen-containing heterocyclic moieties have been a focal point of research into proton-coupled electron transfer (PCET) processes. nih.govnsf.govosti.gov These studies, while not always involving this compound directly, provide significant insights into the fundamental mechanisms that would be at play in its ruthenium complexes. PCET is a crucial reaction mechanism in which an electron and a proton are transferred in a concerted or stepwise manner. nih.gov

In ruthenium complexes with ligands such as pterin (B48896) or bipyrimidine, the metal center and the ligand can undergo reversible multi-step redox processes that are coupled to proton transfer events. nih.govnsf.govosti.gov For instance, a ruthenium(II)-aqua complex can be oxidized to a ruthenium(IV)-oxo species, a transformation involving the transfer of two electrons and two protons. nsf.govosti.gov The pH of the medium plays a critical role in these processes, influencing the redox potentials and the stoichiometry of proton transfer. nsf.govosti.gov

Spectroelectrochemistry, which combines spectroscopic and electrochemical techniques, is a powerful tool for investigating these phenomena. It allows for the characterization of the electronic structure of the complexes in different oxidation and protonation states. For example, in a ruthenium(II) bipyrimidine complex, metal-to-ligand charge transfer (MLCT) transitions are observed in the visible region of the electronic absorption spectrum. osti.gov The energy of these transitions can be modulated by the protonation state of the ligand.

Furthermore, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, have been employed to study the dynamics of PCET in the excited states of ruthenium complexes. nsf.govrsc.orgresearchgate.net Photoexcitation of these complexes can lead to the formation of a metal-to-ligand charge transfer excited state, which can be a much stronger acid or base than the ground state. rsc.orgresearchgate.net This photoinduced change in acidity can drive PCET reactions with external substrates. rsc.orgresearchgate.net For example, the excited state of a ruthenium(II) pyridylimidazole complex has been shown to be a potent formal hydrogen atom donor. rsc.orgresearchgate.net

The table below summarizes key aspects of PCET in ruthenium complexes with related ligands.

| Complex Type | Key PCET Process | Experimental Techniques | Significance |

| Ruthenium-Pterin | Reversible metal and ligand-based redox coupled to proton transfer | Cyclic Voltammetry, Spectroelectrochemistry | Model for biological redox coenzymes nih.gov |

| Ruthenium-Bipyrimidine | pH-dependent oxidation of Ru(II)-aqua to Ru(IV)-oxo | Cyclic Voltammetry, Transient Absorption Spectroscopy | Understanding multi-electron, multi-proton transfer nsf.govosti.gov |

| Ruthenium-Pyridylimidazole | Excited-state formal hydrogen atom transfer | Laser Flash Photolysis, Time-Resolved Spectroscopy | Applications in photoredox catalysis and solar energy conversion rsc.orgresearchgate.net |

Mercury(II) Complexes: Solution-State Dynamics and Crystallography

The coordination of mercury(II) with pyridyl-containing ligands has been investigated through both solution-state NMR spectroscopy and single-crystal X-ray diffraction, providing a comprehensive understanding of their structure and dynamic behavior. While specific studies on this compound with mercury(II) are not detailed in the provided context, research on analogous ligands like bis[(2-pyridyl)methyl]amine (BMPA) and picolinic acid offers valuable insights into the expected coordination chemistry. acs.orgnih.gov

In the solid state, mercury(II) complexes with pyridyl ligands exhibit a range of coordination geometries, including distorted trigonal prismatic, distorted square planar, and highly distorted tetrahedral. acs.orgnih.gov For instance, the complex Hg(BMPA)22 crystallizes to show a distorted trigonal prismatic geometry, with the mercury(II) ion coordinated to the nitrogen atoms of two tridentate BMPA ligands. acs.org In contrast, Hg(BMPA)NCCH32 adopts a distorted square planar geometry, where the mercury(II) is bound to one BMPA ligand and a solvent molecule. acs.org The flexibility of the mercury(II) coordination sphere is also evident in complexes with picolinic acid, where both polymeric and mononuclear species can be formed depending on the solvent and reaction conditions. nih.gov

Solution-state NMR studies are particularly informative about the dynamic processes occurring in these complexes. For the [Hg(BMPA)2]2+ complex, NMR data suggest a rapid equilibrium between different isomeric forms, likely interconverting through a twisting mechanism. acs.org This dynamic behavior highlights the lability of the coordination bonds. For other complexes, the NMR data are consistent with more limited dynamics in solution. acs.org The formation of either polymeric or mononuclear species in the solid state can also be reflected in the solution behavior, with some complexes retaining their polymeric nature in solution while others exist as discrete mononuclear units. nih.gov

The following table summarizes the crystallographic and solution-state characteristics of representative mercury(II) complexes with related pyridyl ligands.

| Complex | Solid-State Coordination Geometry | Solution-State Behavior | Reference |

| Hg(BMPA)22 | Distorted Trigonal Prismatic | Rapid equilibrium between isomers | acs.org |

| Hg(BMPA)NCCH32 | Distorted Square Planar | Limited dynamics | acs.org |

| {[HgCl(pic)]}n | Highly Distorted Tetrahedral (Polymeric) | Remains polymeric in DMSO solution | nih.gov |

| [HgCl(pic)(picH)] | Distorted Square Pyramidal (Mononuclear) | Remains mononuclear in DMSO solution | nih.gov |

Manganese(II) and Cadmium(II) Complexes within Coordination Polymers

This compound and related ligands are effective building blocks for the construction of manganese(II) and cadmium(II) coordination polymers, giving rise to a diverse array of network structures with interesting properties.

Manganese(II) coordination polymers constructed from phosphonate ligands often feature inorganic chains of [Mn(O-P-O)]n+ that are cross-linked by the organic parts of the ligands, leading to three-dimensional structures. epa.gov The magnetic properties of these materials are of particular interest, with the bridging phosphonate groups typically mediating weak antiferromagnetic interactions between the Mn(II) centers. epa.gov In systems with mixed ligands, such as those including azide (B81097) and pyridyl-containing carboxylates, a variety of bridging modes can be observed, including end-on azide bridges and syn-anti carboxylate bridges. nih.gov These different bridging pathways can lead to complex magnetic behaviors. nih.gov For instance, in one such system, the presence of alternating (μ-EO-N3)2(μ-COO) and (μ-COO)(μ-O) bridges within infinite Mn(II) chains results in weak antiferromagnetic coupling. nih.gov

Cadmium(II) also readily forms coordination polymers with pyridyl-functionalized ligands. For example, a cadmium(II) complex with N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate forms a two-dimensional coordination polymer. nih.gov In this structure, the ligand chelates one Cd(II) ion through its sulfur atoms and bridges to another via the pyridyl nitrogen atom. nih.gov This results in a sheet-like structure with the cadmium(II) ions adopting a distorted cis-N2S4 octahedral geometry. nih.gov The dimensionality and topology of the resulting coordination polymer are highly dependent on the specific ligand used and the reaction conditions.

The following table provides a summary of the structural features of some manganese(II) and cadmium(II) coordination polymers.

| Metal Ion | Ligand(s) | Structural Features | Magnetic/Other Properties | Reference |

| Manganese(II) | 5-phosphono-l-naphthalenecarboxylic acid | 3D structure with [Mn(O-P-O)] chains | Antiferromagnetic interactions | epa.gov |

| Manganese(II) | Azide and 4-(4-pyridyl)benzoic acid N-oxide | 2D and 3D frameworks with mixed bridging modes | Weak antiferromagnetic interactions | nih.gov |

| Cadmium(II) | N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate | 2D coordination polymer with cis-N2S4 Cd(II) geometry | Forms channels that can host solvent molecules | nih.gov |

Coordination with Lanthanide Ions and Actinides

Formation of Lanthanide Phosphonate Coordination Polymers

This compound and its derivatives, particularly its N-oxide, have proven to be effective ligands for the construction of lanthanide coordination polymers. These compounds often exhibit complex three-dimensional (3D) structures and interesting photoluminescent properties.

The table below summarizes the key features of the reported lanthanide phosphonate coordination polymers.

| Lanthanide Ion (Ln) | Complex Formula | Crystal System | Space Group | Key Property | Reference |

| Sm, Gd, Eu, Tb | [NaLn2(pmpa)(C2O4)2.5(H2O)4]·2H2O | Triclinic | P-1 | Characteristic luminescence for Sm(III), Eu(III), and Tb(III) | taylorfrancis.com |

Luminescent Properties of Lanthanide Complexes

The luminescence of lanthanide complexes with this compound is primarily governed by the "antenna effect". rsc.org In this mechanism, the organic ligand, which possesses a chromophoric group, absorbs incident light (typically UV) and transfers the excitation energy to the central lanthanide ion. rsc.orgmdpi.com The f-f electronic transitions of lanthanide ions are parity-forbidden, leading to low absorption coefficients; the organic ligand thus acts as an antenna, efficiently harvesting energy and populating the emissive excited states of the metal ion. mdpi.com The pyridine ring within the this compound ligand is a suitable chromophore for this purpose. mdpi.com This energy transfer process circumvents the weak direct excitation of the lanthanide ion, resulting in the characteristic, sharp, line-like emission bands and long-lived excited states of the metal. rsc.org

The efficiency of this process and the resulting luminescence properties depend on several factors:

Energy Level Matching : For efficient intramolecular energy transfer, the energy of the ligand's triplet excited state must be appropriately positioned above the resonance level of the lanthanide ion. rsc.org

Non-radiative Deactivation : The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, in the immediate coordination sphere of the lanthanide ion can quench luminescence by providing non-radiative decay pathways. researchgate.net

Host-Guest Interactions : The incorporation of luminescent complexes into solid-state frameworks like Metal-Organic Frameworks (MOFs) can enhance emission by shielding the lanthanide center from solvent-induced quenching and minimizing vibrational losses.

Table 1: Luminescent Properties of Lanthanide Complexes with the Analogous Ligand 2-(pyridyl-N-oxide) methylphosphonic acid

| Complex Formula (Ln = Lanthanide) | Emitting Ion | Observed Emission | Reference |

|---|---|---|---|

| [NaSm₂(pmpa)(C₂O₄)₂.₅(H₂O)₄]·2H₂O | Sm³⁺ | Characteristic Sm(III) fluorescence | taylorfrancis.com |

| [NaEu₂(pmpa)(C₂O₄)₂.₅(H₂O)₄]·2H₂O | Eu³⁺ | Characteristic Eu(III) fluorescence | taylorfrancis.com |

| [NaTb₂(pmpa)(C₂O₄)₂.₅(H₂O)₄]·2H₂O | Tb³⁺ | Characteristic Tb(III) fluorescence | taylorfrancis.com |

| [NaGd₂(pmpa)(C₂O₄)₂.₅(H₂O)₄]·2H₂O | Gd³⁺ / Ligand | Ligand-based fluorescence only | taylorfrancis.com |

The luminescence lifetimes and quantum yields are critical metrics for these materials. For instance, in other lanthanide coordination polymers, Tb³⁺ complexes often show the longest lifetimes and highest quantum yields due to a better energy match between the ligand's triplet state and the metal's resonance level, along with smaller contributions from non-radiative decay. rsc.org

Uranyl Coordination Polymers

The uranyl ion (UO₂²⁺) readily forms coordination polymers with multidentate organic linkers like this compound. The coordination geometry around the uranium atom in these complexes is typically a pentagonal or hexagonal bipyramid, with the linear O=U=O axis in the axial positions and the coordinating atoms of the ligands in the equatorial plane.

The this compound ligand can coordinate to the uranyl center in a variety of modes, primarily through the oxygen atoms of the phosphonate group. The pyridyl nitrogen atom can also participate in coordination, leading to the formation of extended polymeric structures. The synthesis of uranyl-containing polymeric materials is often achieved through self-assembly under hydrothermal conditions. researcher.life

The combination of uranyl ions with phosphonate ligands is a known strategy for constructing Metal-Organic Frameworks (MOFs), which can result in highly porous three-dimensional networks. researchgate.net For example, the reaction of uranyl nitrate (B79036) with polyphosphonate-bearing ligands has led to the isolation of 3D MOFs with novel topologies. researchgate.net Similarly, the use of pyridinedicarboxylic acid linkers, which share functional similarities with this compound, has been successful in creating novel uranium-containing coordination polymers, including 1D chains and 3D supramolecular networks. researcher.liferesearchgate.net

The resulting uranyl coordination polymers often exhibit photoluminescence. The emission spectra typically display a characteristic vibronic fine structure, with the precise peak positions being sensitive to the number and type of donor atoms in the equatorial coordination sphere of the uranyl ion. nih.gov Similar to lanthanide systems, the pyridine ring can act as an antenna, sensitizing the emission from the uranyl unit. researcher.life

Supramolecular Assembly and Extended Coordination Networks

Formation of One-, Two-, and Three-Dimensional Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

This compound is a versatile building block for the construction of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) due to its bifunctional nature, possessing both a pyridyl nitrogen donor and phosphonate oxygen donors. The interplay between the coordination preferences of the metal ion and the geometry of the ligand allows for the formation of diverse structural dimensionalities, from 1D chains to 2D layers and 3D frameworks. rsc.orgnih.gov

The final structure is influenced by several factors:

Metal Ion : The coordination number and preferred geometry of the metal ion play a crucial role. For instance, d-block metal ions have a strong tendency to coordinate to both N- and O-donors, making them suitable for creating heterometallic frameworks with lanthanides, which prefer O-donors. rsc.org

Ancillary Ligands : The introduction of co-ligands can mediate crystallization and direct the assembly toward specific topologies. acs.org

Reaction Conditions : Factors such as solvent, temperature, and pH can influence the protonation state of the phosphonic acid and the coordination mode of the ligand, leading to different structural outcomes.

Table 2: Examples of Dimensionality in Coordination Polymers with Related Pyridine-Based Linkers

| Metal Ion(s) | Ligand(s) | Dimensionality | Resulting Topology/Feature | Reference |

|---|---|---|---|---|

| Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, 1,10-phenanthroline | 2D | sql | acs.org |

| Ni(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, 2,2′-bipyridine | 2D | hcb | acs.org |

| Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 3D MOF | tfk | acs.org |

| Cu(I) | 1,3-Phenylene diisonicotinate | 2D | (4,4) network | rsc.org |

| Cu(II) | 1,3-Phenylene diisonicotinate | 3D | Interpenetrated quartz topology | rsc.org |

| Cd(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D | Non-interpenetrating CdSO₄ framework | rsc.org |

| Ln/Co | Pyridine-2,3-dicarboxylic acid | 2D | Porous heterometallic layers | rsc.org |

Role of Hydrogen Bonding and Non-Covalent Interactions in Solid-State Structures

Hydrogen bonding and other non-covalent interactions are critical in the supramolecular assembly of coordination networks based on this compound. They play a definitive role in consolidating the final crystal packing, often linking lower-dimensional coordination polymers into robust, higher-dimensional architectures.

The phosphonic acid group, -P(O)(OH)₂, is a powerful hydrogen-bonding moiety. It can act as both a hydrogen bond donor (from the P-OH groups) and an acceptor (at the phosphoryl P=O oxygen). This leads to the formation of strong, directional P-O-H···O=P hydrogen bonds, which frequently assemble into predictable motifs such as dimers or extended chains and sheets.

In the solid-state structures of these complexes, a hierarchy of interactions is typically observed:

Coordination Bonds : The primary interaction forming the initial 1D, 2D, or 3D polymer framework by linking metal ions with the pyridyl and phosphonate groups.

Strong Hydrogen Bonds : P-O-H···O=P interactions between phosphonate groups on adjacent polymer chains or frameworks provide significant structural reinforcement.

These non-covalent forces are not merely supplementary; they are integral to the crystal engineering of these materials. For example, in uranyl polymers, C-H···O hydrogen bonds can link 1D chains into a 3D supramolecular network. researcher.life The interplay and competition between different potential hydrogen bond acceptors, such as the pyridinyl nitrogen versus the phosphoryl oxygen, can direct the formation of specific structural motifs.

Design Principles for Extended Framework Materials with Tunable Properties

The design of extended framework materials like MOFs using this compound is based on the node-and-linker approach, a cornerstone of reticular chemistry. researchgate.net In this strategy, metal ions or clusters serve as nodes, and the organic ligand acts as a linker that connects these nodes into a predetermined network topology.

Key design principles include:

Node Selection : The choice of the metal-containing node determines the connectivity of the framework. Different metal ions or pre-formed metal clusters (Secondary Building Units, or SBUs) have different coordination numbers and geometries, which leads to different network topologies.

Isoreticular Chemistry : This principle involves using linkers of the same geometry but different lengths to produce a series of frameworks with the same underlying topology but with systematically varying pore sizes. While heavily utilized in carboxylate MOF chemistry, this concept is also applicable to phosphonate and phosphinate systems. researchgate.net

Phosphonate Linker Advantage : The use of phosphonate (or phosphinate) linkers in place of more common carboxylates can be a deliberate design choice to enhance the stability of the resulting MOF. The stronger bond between the phosphonate group and trivalent or tetravalent metal centers can lead to materials with greater thermal and hydrothermal stability. researchgate.net

Post-Synthetic Modification and Linker Installation : The properties of a framework can be tuned after its initial synthesis. Sequential Linker Installation (SLI) allows for the precise placement of different functional groups within the pores of an existing MOF. nih.gov This enables the engineering of the internal surface chemistry to enhance specific properties such as selective gas adsorption or luminescence without altering the underlying framework. nih.gov

By strategically combining these principles, it is possible to design and synthesize framework materials from this compound and its derivatives with properties tailored for specific applications. researchgate.net

Structural Elucidation and Spectroscopic Characterization of Pyridin 2 Ylmethyl Phosphonic Acid Derivatives and Their Complexes

Advanced Spectroscopic Techniques

The characterization of (Pyridin-2-ylmethyl)phosphonic acid and its metallic complexes relies heavily on a suite of advanced spectroscopic methods. These techniques provide a window into the molecular structure, the nature of chemical bonds, electronic properties, and the dynamics of these compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, CP-MAS NMR) for Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound derivatives. ¹H and ³¹P NMR are particularly informative, confirming the molecular integrity and providing detailed insights into the chemical environment of the atoms.

In ¹H NMR spectra, the protons of the pyridine (B92270) ring typically appear in the aromatic region. The chemical shifts of these protons are sensitive to the coordination of the pyridine nitrogen to a metal center. academie-sciences.fr For instance, in meso-(pyridin-2-ylmethyl)porphyrins, the pyridinyl moiety protons show chemical shifts between 6.73 and 7.32 ppm, with the α-proton appearing further downfield between 8.59 and 8.75 ppm. academie-sciences.fr The methylene (B1212753) (-CH₂-) protons, bridging the pyridine and phosphonate (B1237965) groups, exhibit a characteristic singlet whose chemical shift is significantly influenced by the electronic environment. academie-sciences.fr In paramagnetic complexes, such as those with Fe(IV), the ¹H NMR signals of the pyridine protons can be dramatically shifted due to the influence of the unpaired electron spin density from the metal center, providing valuable information about the geometry and electronic structure of the complex. nsf.gov

³¹P NMR spectroscopy is crucial for probing the phosphonate group. The chemical shift of the phosphorus atom provides direct evidence of its coordination state. Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful solid-state technique used to study polycrystalline samples, including immobilized catalysts and metal-organic frameworks. islandarchives.ca This technique helps in understanding the structure and bonding of the phosphonate group in the solid state, where intermolecular interactions and crystal packing effects are significant. For example, the reaction of organophosphorus pesticides with metal-organic frameworks can be monitored using ³¹P CP-MAS NMR to confirm the formation of complexes. islandarchives.ca

Interactive Table: Representative ¹H and ³¹P NMR Chemical Shifts (δ) in ppm

| Compound/Complex Fragment | Nucleus | Chemical Shift (ppm) | Remarks |

|---|---|---|---|

| Pyridinyl Moiety | ¹H | 6.73 - 7.32 | Protons on the pyridine ring in a porphyrin derivative. academie-sciences.fr |

| Pyridinyl α-Proton | ¹H | 8.59 - 8.75 | Downfield shift due to proximity to nitrogen in a porphyrin derivative. academie-sciences.fr |

| -CH₂- Spacer | ¹H | 6.21 - 6.70 | Methylene protons in meso-(pyridin-2-ylmethyl)porphyrin derivatives. academie-sciences.fr |

| Unsubstituted Pyridine (paramagnetic) | ¹H | ~48 | β-protons in an Fe(IV)=O complex, showing significant paramagnetic shift. nsf.gov |

Vibrational Spectroscopy (Infrared and Far-Infrared) for Functional Group Analysis and Coordination Mode Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Far-Infrared (Far-IR) techniques, is indispensable for identifying functional groups and determining how the ligand coordinates to metal ions. The IR spectrum of this compound is characterized by vibrations of the phosphonate group (PO₃) and the pyridine ring.

The phosphonate group gives rise to strong absorption bands corresponding to P=O and P-O stretching vibrations, typically in the 900–1200 cm⁻¹ region. nih.gov The positions of these bands are sensitive to the protonation state of the phosphonic acid and its interaction with metal ions. For example, the ν(POH) vibration appears around 925 cm⁻¹, while the ν(PO₃²⁻) vibration is observed near 970 cm⁻¹. nih.gov Changes in these vibrational frequencies upon complexation provide direct evidence of the phosphonate oxygen atoms coordinating to the metal center. nih.gov The zwitterionic nature of many aminophosphonic acids in the solid state and in solution can also be confirmed by the presence of specific IR bands. nih.gov

The vibrational modes of the pyridine ring, particularly the C=C and C=N stretching vibrations, are also monitored. A shift in these bands to higher frequencies upon complexation indicates the coordination of the pyridine nitrogen atom to the metal center. researchgate.net Far-IR spectroscopy is particularly useful for observing the metal-ligand vibrations directly. Bands in this region (typically below 600 cm⁻¹) can be assigned to M-N (metal-pyridine) and M-O (metal-phosphonate) stretching modes, providing definitive confirmation of the coordination bonds. researchgate.netrsc.org

Interactive Table: Key Infrared (IR) Absorption Bands (cm⁻¹)

| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Coordinated Ligand (approx. cm⁻¹) | Significance |

|---|---|---|---|

| ν(P=O) / ν(PO₃) | 900 - 1200 | Shifts upon coordination | Indicates involvement of phosphonate oxygen in bonding. nih.gov |

| ν(POH) | ~925 | Disappears or shifts | Evidence of deprotonation and coordination. nih.gov |

| ν(PO₃²⁻) | ~970 | Shifts upon coordination | Confirms coordination of the deprotonated phosphonate group. nih.gov |

| Pyridine Ring Vibrations | Varies | Shifts to higher frequency | Indicates coordination of the pyridine nitrogen. researchgate.net |

Electronic Spectroscopy (UV-Vis and EPR Spectroscopy) for Electronic Transitions and Metal Oxidation States

Electronic spectroscopy provides crucial information about the electronic structure of this compound derivatives and their complexes.

UV-Visible (UV-Vis) spectroscopy is used to study the π→π* electronic transitions within the pyridine ring and any ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands that arise upon complexation. The free this compound ligand exhibits a maximum absorption wavelength at approximately 267 nm in water, which is attributed to π→π* transitions within the pyridine ring. nih.gov Upon complexation with metal ions, these absorption bands can shift, and new charge-transfer bands may appear. nih.gov For example, the formation of complexes with lanthanides can cause shifts in the absorption bands, suggesting ligand-to-metal sensitization. nih.gov Similarly, Ru(II) complexes of phosphonic acid-containing ligands can exhibit blue-shifts in their emission spectra upon hydrolysis, linked to changes in the electron-accepting ability of the ligand. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), Fe(III), or certain Fe(IV) species. EPR spectra provide information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonding. researchgate.net For instance, the EPR spectra of iron(III) complexes can help distinguish between high-spin and low-spin states and provide insights into the symmetry of the coordination sphere. rsc.org Variations in the g-values and hyperfine coupling constants in the EPR spectra of different metal complexes reflect changes in the electronic structure and geometry around the metal center. researchgate.net

Interactive Table: Electronic Spectroscopy Data

| Technique | Compound/Complex | λ_max (nm) / g-value | Remarks |

|---|---|---|---|

| UV-Vis | This compound | 267 | π→π* transition of the pyridine ring in water. nih.gov |

| UV-Vis | Ru(II) phosphonic acid complexes | Blue-shifted emission upon hydrolysis | Indicates changes in ligand electronic properties. nih.gov |

| UV-Vis | Pt(II) bipyridyl phosphonic acid complexes | Blue-shifted absorption vs. carbonyl analogs | Shows influence of phosphonate group on electronic transitions. nih.gov |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is essential for understanding the molecular geometry of the ligand and the intricate structures of its metal complexes.

Single-Crystal X-ray Diffraction Analysis of Metal Complexes and Ligands

Single-crystal X-ray diffraction has been successfully employed to determine the crystal structures of this compound and a variety of its metal complexes. rsc.org The free ligand crystallizes in a monoclinic system with the space group P2₁/c. These studies reveal that in the solid state, the compound exists as a zwitterion, with the pyridine nitrogen being protonated and the phosphonic acid group deprotonated.

A systematic investigation into its reactions with various metal salts has yielded a diverse range of structures, including mononuclear complexes, polynuclear cages, and polymeric chains. rsc.org For example, complexes with Mn(II) and Co(II) form polymeric chains, while a tetranuclear iron phosphonate cage has also been isolated. rsc.org The reaction with zinc has been shown to yield a dinuclear species where two Zn(II) ions are doubly bridged by the phosphonate ligands. researchgate.net The versatility of the ligand is further highlighted by the formation of bimetallic networks, such as a silver/lead polymer. rsc.org These crystal structures provide unambiguous evidence of the ligand's coordination modes and the resulting supramolecular architectures. rsc.orgresearchgate.net

Elucidation of Coordination Geometries and Bond Parameters (e.g., bond lengths, angles, chelate rings)

Detailed analysis of the crystal structures obtained from X-ray diffraction allows for the precise determination of coordination geometries and key bond parameters. This compound acts as a flexible, multi-dentate ligand, capable of both chelating and bridging coordination modes. researchgate.netrsc.org

The most common coordination mode involves the formation of a chelate ring through the nitrogen atom of the pyridine ring and one of the oxygen atoms from the phosphonate group (N,O-bidentate chelation). researchgate.net This results in the formation of a stable six-membered chelate ring. The coordination geometry around the metal center is highly dependent on the metal ion's preference, the counter-ions present, and the stoichiometry of the reaction. Observed geometries include distorted tetrahedral (e.g., in a Zn(II) complex), square pyramidal, and distorted octahedral. researchgate.netresearchgate.netwikipedia.org

The bond lengths and angles within the coordination sphere are critical for understanding the nature of the metal-ligand interactions. The M-N and M-O bond distances provide insight into the strength of the coordination bonds. The bite angle of the chelate ring (N-M-O angle) and the internal angles of the six-membered ring can reveal the degree of strain within the complex. nih.gov For example, in a dinuclear zinc complex, the Zn(II) ions are in a slightly distorted tetrahedral ZnNOCl₂ environment. researchgate.net The study of these parameters across a series of complexes helps to build a comprehensive understanding of the structural chemistry of this compound. rsc.org

Interactive Table: Representative Bond Parameters from X-ray Crystallography

| Parameter | Value | Compound/Complex | Significance |

|---|---|---|---|

| Crystal System | Monoclinic | This compound | Defines the basic crystal lattice of the free ligand. |

| Space Group | P2₁/c | This compound | Describes the symmetry elements within the crystal. |

| Coordination Geometry | Distorted Tetrahedral | [Zn₂(2-pmOpe)₂Cl₄] | Illustrates the coordination environment around the Zn(II) ion. researchgate.net |

| Coordination Geometry | Distorted Octahedral | [Fe(III) complex] | A common geometry for transition metal complexes. rsc.org |

| Coordination Mode | N,O-bidentate chelation | Various metal complexes | Formation of a stable six-membered chelate ring. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding networks, π-π stacking)

The zwitterionic nature of this compound in the solid state, with a protonated pyridinium (B92312) nitrogen and a deprotonated phosphonate group, is a key driver for the formation of extensive hydrogen-bonding networks. The phosphonate group (-PO₃H⁻) and the pyridinium N⁺-H moiety are excellent hydrogen bond donors and acceptors. This leads to the formation of robust and often complex hydrogen-bonding motifs that are dominant in determining the crystal packing. nih.gov

In the crystal structures of related phosphonate compounds, interactions involving the phosphonate and phosphono groups are pivotal. nih.gov For instance, in the crystal structure of hydrogen {phosphono[(pyridin-1-ium-3-yl)amino]methyl}phosphonate monohydrate, ribbons are formed that are held together by N-H···O interactions and further stabilized by π-π interactions between the aromatic rings of adjacent zwitterions. nih.gov Similarly, layered architectures can also be observed, where interlayer contacts are established through N-H···O hydrogen bonds and weaker C-H···O interactions involving the aromatic carbon atoms. nih.gov

The competition between the pyridinyl nitrogen and the phosphoryl oxygen atoms as hydrogen-bond acceptors is a recurring theme in the crystal engineering of these compounds. rsc.org This competition can lead to different supramolecular assemblies, such as 2D sheets of N–H⋯N linked molecules or 1D chains and ten-membered ring motifs. rsc.org The presence of solvent molecules, like water or DMF, can also significantly influence the hydrogen-bonding patterns by participating in the network. rsc.org

The strength and nature of these intermolecular interactions can be computationally studied using tools like Hirshfeld surface analysis and 2D fingerprint plots, which provide quantitative insights into the types of contacts present in the crystal structure. rsc.org

Complementary Analytical Techniques (e.g., Elemental Analysis, Thermogravimetric Analysis)

To provide a comprehensive characterization of this compound and its derivatives and complexes, spectroscopic methods are often supplemented by other analytical techniques. Elemental analysis and thermogravimetric analysis (TGA) are two such crucial methods that offer valuable information regarding the elemental composition and thermal stability of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This information is critical for verifying the empirical formula of a newly synthesized compound. For this compound (C₆H₈NO₃P), the theoretical elemental composition can be calculated and compared with the experimental values obtained from an elemental analyzer. A close correlation between the found and calculated values provides strong evidence for the purity and correct identification of the compound.

Below is a table showing the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 41.62 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.67 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09 |

| Oxygen | O | 16.00 | 3 | 48.00 | 27.73 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 17.89 |

| Total | 173.12 | 100.00 |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This method is particularly useful for studying the thermal stability and decomposition behavior of this compound and its metal complexes.

A typical TGA curve for a hydrated metal complex of this compound would show an initial weight loss at a lower temperature range, corresponding to the removal of lattice or coordinated water molecules. Subsequent weight loss at higher temperatures would indicate the decomposition of the organic ligand and the eventual formation of a stable metal oxide residue.

For instance, in the TGA of a copper complex, an initial weight loss step might be attributed to the loss of water molecules, followed by further decomposition steps corresponding to the breakdown of the (Pyridin-2-ylmethyl)phosphonate ligand. The final residue at the end of the experiment can be analyzed to confirm the metallic composition of the original complex. The decomposition temperatures obtained from TGA provide valuable information about the thermal stability of the compound, which is an important parameter for its potential applications in materials science. The magnetic properties of some complexes have been investigated and correlated with the structural features, revealing weak ferromagnetic or antiferromagnetic couplings that can be influenced by the hydrogen-bonding network. researchgate.net

Theoretical and Computational Investigations on Pyridin 2 Ylmethyl Phosphonic Acid Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic properties of molecules like (Pyridin-2-Ylmethyl)phosphonic acid. DFT methods can be used to optimize the molecular structure and calculate electronic properties. For instance, calculations at the B3LYP/6-311++G(d,p) theory level have been used to study pyridinyl and pyrimidinyl phosphonate (B1237965) compounds. ijcce.ac.ir Such studies provide information on electronic properties, UV-Vis spectra, and vibrational frequencies. ijcce.ac.ir

The electronic structure of a molecule dictates its reactivity. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, offering insights into the molecule's stability. ijcce.ac.ir Furthermore, the analysis of global descriptors can help determine the reactivity of different compounds, with the energy difference between border orbitals (ΔEgap) being a key indicator. ijcce.ac.ir Molecular Electrostatic Potential (MEP) maps are also valuable for understanding charge distribution and predicting sites for electrophilic and nucleophilic attack. ijcce.ac.ir

In its solid state, this compound exists as a zwitterion, with a protonated pyridine (B92270) nitrogen and a deprotonated phosphonic acid group. This zwitterionic character plays a significant role in its crystal stability and its coordination behavior with metal ions. Crystallographic studies have shown that it crystallizes in a monoclinic system with the space group P2₁/c.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7169 |

| b (Å) | 11.2997 |

| c (Å) | 9.7940 |

| β (°) | 104.534 |

This table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with metal ions and its conformational flexibility. These simulations can model the time evolution of a system, providing insights that are not accessible from static quantum chemical calculations. aps.org

This compound is recognized for its utility in metal chelation and as a component in self-assembly materials. cymitquimica.comemdbio.comemqa.eulabm.com The phosphonic acid group provides a strong binding site for metal centers, while the pyridine nitrogen offers an additional coordination site and can participate in hydrogen bonding. This dual functionality allows for the formation of diverse and stable coordination compounds with various structural motifs.

MD simulations can be employed to study the conformational landscape of the ligand and its metal complexes. Such studies can reveal the preferred coordination geometries and the flexibility of the resulting structures. The conformational behavior of related cyclic boronic acid esters has been investigated, showing equilibria between different conformers like sofa and half-chair forms. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. ej-chem.org These studies aim to identify the key structural features of a molecule that are responsible for its biological effects.

For derivatives of this compound, SAR and QSAR studies can guide the design of more potent enzyme inhibitors. For example, research on pyrazolo[1,5-a]pyrimidin-7-amines has demonstrated the importance of specific substituents for their anti-mycobacterial activity. mdpi.com Similarly, studies on pyridine derivatives have shown that the presence and position of certain functional groups can enhance their antiproliferative activity. mdpi.com

QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. nih.gov For instance, a 2D-QSAR model for certain pyridine derivatives showed a good correlation between chemical structure and antihypertensive activity, suggesting that less bulky and more electronegative substituents are favorable. nih.gov These models can then be used to predict the activity of newly designed compounds. researchgate.net

Computational Modeling of Enzyme-Inhibitor Interactions (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, is a powerful technique for predicting and analyzing the binding of a ligand to a protein's active site. mdpi.com This method is instrumental in understanding the mechanism of enzyme inhibition and in the rational design of new inhibitors. mdpi.com

Derivatives of this compound have shown potential as inhibitors of various enzymes, including metallo-β-lactamases (MBLs), which are involved in antibiotic resistance, and tyrosinase, an enzyme in melanin (B1238610) production. Molecular docking studies can elucidate the binding modes of these inhibitors within the enzyme's active site, revealing key interactions such as hydrogen bonds and π-π stacking that contribute to binding affinity. researchgate.net

For example, docking studies of pyridine and pyrimidine (B1678525) derivatives with the Epidermal Growth Factor Receptor (EGFR) have been used to rationalize their anticancer activity. nih.gov These studies can help to explain the observed biological data and guide the synthesis of new compounds with improved inhibitory potential. nih.gov The combination of molecular docking with molecular dynamics simulations can provide a more comprehensive understanding of the stability and dynamics of the enzyme-inhibitor complex. nih.gov

Advanced Applications in Chemical Research and Beyond

Applications in Catalysis

The dual-functionality of (Pyridin-2-Ylmethyl)phosphonic acid, possessing both hard phosphonate (B1237965) oxygen atoms and a softer nitrogen donor site, makes it an exceptional ligand in the development of sophisticated catalytic systems. This unique combination enables the formation of diverse and complex coordination compounds with a wide range of metal centers.

Metal-Phosphonate Catalysts for Organic Reactions and Transformations

This compound serves as a versatile, multi-dentate ligand for creating metal-phosphonate catalysts. researchgate.net Its ability to coordinate with various metal ions has led to the synthesis of complex structures, including tetranuclear iron phosphonate cages and polymeric iron phosphonate chains. A systematic investigation into its reactions with different metal salts has yielded a series of distinct metal phosphonates, demonstrating the ligand's adaptability to the preferred geometry of the metal and the influence of other present anions. researchgate.net

These metal-phosphonate materials, which can be structured as layered frameworks or porous metal-organic frameworks (MOFs), are effective heterogeneous catalysts for a variety of important organic reactions. scispace.commdpi.com The presence of the organic phosphonate ligand can influence the hydrophobic/hydrophilic balance within the catalyst, often facilitating the access of organic substrates to the catalytically active metal sites. scispace.com Key transformations catalyzed by such metal-phosphonate systems include:

Coupling Reactions: Facilitating the formation of new carbon-carbon bonds. scispace.com

Oxidation Reactions: Catalyzing the oxidation of various substrates. scispace.com

Reduction Reactions: Including the selective hydrogenation of C=C and C=O bonds. scispace.com

Reported Metal Complexes with this compound

| Metal Ion | Resulting Structure Type | Reference |

|---|---|---|

| Iron (Fe) | Tetranuclear cages and polymeric chains | |

| Manganese (Mn) | Polymeric coordination complex | researchgate.net |

| Cobalt (Co) | Polymeric coordination complex | researchgate.net |

| Silver (Ag) | Luminescent bimetallic networks (with Pb) |

Role in Proton-Coupled Electron Transfer Catalysis

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in chemistry and biology that allows for the bypassing of high-energy intermediates associated with stepwise electron and proton transfer events. nih.govnih.gov PCET pathways are crucial in a variety of catalytic processes, including those in photosynthesis and enzymatic reactions. nih.govresearchmap.jp

The molecular structure of this compound is well-suited to participate in PCET catalysis. The pyridine (B92270) ring's nitrogen atom can act as a proton acceptor or donor, and its aromatic system can mediate electron transfer. rsc.org Concurrently, the phosphonic acid group is a classic proton-donating moiety. This combination of a proton-labile site and a redox-active ring system within the same molecule creates a framework that can facilitate the concerted movement of protons and electrons, which is the hallmark of PCET. rsc.org While specific studies detailing the PCET catalysis of this compound itself are an emerging field, its functional components are analogous to those in well-studied PCET reagents, such as ruthenium-pyridylimidazole complexes, suggesting its strong potential for designing new light-driven catalytic systems. rsc.org

Development of Enzyme Inhibitors (e.g., Tyrosinase, DXR)

Phosphonic acid derivatives containing a pyridine moiety have been identified as effective inhibitors of various enzymes, particularly metalloenzymes. researchgate.net This inhibitory action is a significant area of research in medicinal chemistry for developing new therapeutic agents.

One notable application is the inhibition of tyrosinase, a copper-containing enzyme that plays a key role in melanin (B1238610) production. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Research has shown that phosphonic acid derivatives featuring a pyridine ring can act as potent inhibitors of mushroom tyrosinase, with some compounds exhibiting IC50 values as low as 0.3 mM. researchgate.net The pyridine and phosphonic acid groups can coordinate with the copper ions in the enzyme's active site, blocking its catalytic function. mdpi.com

Beyond tyrosinase, derivatives of this compound have also shown potent inhibition against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. By inhibiting these enzymes, such compounds could potentially restore the effectiveness of existing β-lactam antibiotics. While the potential for enzyme inhibition is broad, specific research on the inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) by this particular compound is not extensively documented in current literature.

Enzyme Inhibition Profile

| Target Enzyme | Inhibitor Class | Significance | Reference |

|---|---|---|---|

| Tyrosinase | Phosphonic acid derivative with pyridine moiety | Potential treatment for hyperpigmentation; used in cosmetics. | researchgate.net |

| Metallo-β-lactamases (MBLs) | Derivative of this compound | Potential to combat antibiotic resistance in bacteria. |

Contributions to Materials Science and Engineering

The ability of this compound to bind strongly to surfaces and to self-organize into ordered structures makes it a valuable component in the field of materials science.

Surface Functionalization and Modification (e.g., for improved adhesion and corrosion resistance)

The phosphonic acid group is known to form strong, stable bonds with a variety of metal and metal oxide surfaces. nih.gov This property is harnessed to use this compound for surface functionalization. When applied as a coating or an additive, it can significantly modify the properties of a material's surface.

For instance, it can be used to create surface layers that enhance adhesion between a substrate and a subsequent coating. nih.gov Furthermore, these functional layers can act as effective barriers against environmental factors, leading to improved corrosion resistance for the underlying metal. researchgate.net The pyridine component can also add further functionality to the surface, such as altering its hydrophilicity or providing sites for further chemical reactions.

Design of Self-Assembly Materials and Contact Printing Materials

This compound is explicitly identified as a building block for self-assembly materials and is used in contact printing applications. cymitquimica.com Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For this compound, the primary driving forces are strong hydrogen bonding between the phosphonic acid groups and π-π stacking interactions between the aromatic pyridine rings. nih.gov

This behavior allows for the formation of highly organized, two-dimensional supramolecular structures, such as laminate crystalline films. nih.gov These self-assembled monolayers can be deposited onto solid supports and even transferred to patterned surfaces, making them suitable for applications in electronics and sensor technology. nih.gov The ability to form such ordered films is critical for contact printing, a technique used to create micro- and nanoscale patterns on surfaces.